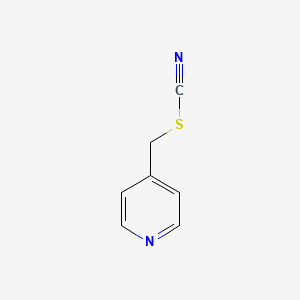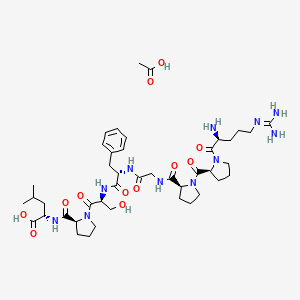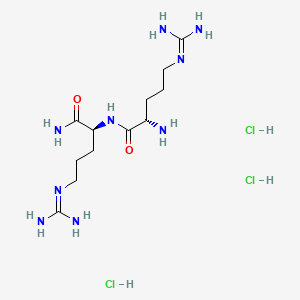
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is a chemical compound that features a pyrrolidine ring and a thioxo group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one typically involves the reaction of pyrrolidine with a suitable thioxo precursor under controlled conditions. One common method involves the use of a thioxo ketone as the starting material, which reacts with pyrrolidine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the thioxo group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolidinone: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Thioxo ketones: Compounds with similar thioxo groups that exhibit comparable chemical reactivity.
Uniqueness
4-(Pyrrolidin-1-yl)-4-thioxobutan-2-one is unique due to the combination of the pyrrolidine ring and the thioxo group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
118653-87-5 |
|---|---|
分子式 |
C8H13NOS |
分子量 |
171.258 |
IUPAC名 |
4-pyrrolidin-1-yl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C8H13NOS/c1-7(10)6-8(11)9-4-2-3-5-9/h2-6H2,1H3 |
InChIキー |
SOAGFUCJXVIPFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)N1CCCC1 |
同義語 |
Pyrrolidine, 1-(3-oxo-1-thioxobutyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-5,6-dihydro-8,9-dimethoxy-](/img/new.no-structure.jpg)
![[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B568424.png)



![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)




